P18IN005 HCl

Description

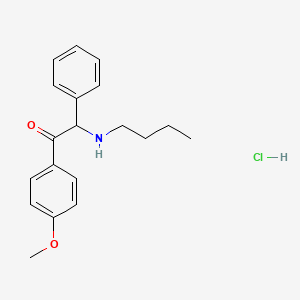

P18IN005 HCl (CAS 7403-44-3) is a small-molecule inhibitor targeting the p18(INK4C) protein, a cyclin-dependent kinase (CDK) inhibitor involved in cell cycle regulation. Its molecular formula is C₁₉H₂₄ClNO₂, with a molecular weight of 333.856 g/mol and a logP value of 5.201, indicating moderate lipophilicity . The compound is typically a solid at room temperature, with a boiling point of 443.6°C and a flash point of 222.1°C. It is sparingly soluble in aqueous solutions but dissolves in organic solvents like DMSO, ethanol, or DMF. For in vivo applications, it is often formulated with co-solvents such as Tween 80 or PEG300 to enhance bioavailability .

This compound’s mechanism involves binding to p18(INK4C), thereby modulating CDK4/6 activity and influencing cell proliferation pathways. Its structural features, including a 4-methoxyphenyl group and butylamino side chain, contribute to its target affinity and selectivity .

Propriétés

Numéro CAS |

7403-44-3 |

|---|---|

Formule moléculaire |

C19H24ClNO2 |

Poids moléculaire |

333.8 g/mol |

Nom IUPAC |

2-(butylamino)-1-(4-methoxyphenyl)-2-phenylethanone;hydrochloride |

InChI |

InChI=1S/C19H23NO2.ClH/c1-3-4-14-20-18(15-8-6-5-7-9-15)19(21)16-10-12-17(22-2)13-11-16;/h5-13,18,20H,3-4,14H2,1-2H3;1H |

Clé InChI |

ADMJIDODCQLGIZ-UHFFFAOYSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

P18IN005; P18IN 005; P18IN-005 HCl |

Origine du produit |

United States |

Méthodes De Préparation

The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using preparative liquid chromatography to isolate and purify the compound .

Analyse Des Réactions Chimiques

P18IN005 HCl undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

P18IN005 HCl has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions to study the behavior of different functional groups.

Biology: It serves as a tool to investigate the role of the p18 protein in cellular processes, including cell cycle regulation and apoptosis.

Medicine: The compound is being explored for its potential therapeutic applications, particularly in cancer research, where it may inhibit the growth of cancer cells by targeting the p18 protein

Mécanisme D'action

P18IN005 HCl exerts its effects by inhibiting the p18 protein, which plays a crucial role in regulating the cell cycle. The compound binds to the p18 protein, preventing it from interacting with other cellular components and thereby disrupting its function. This inhibition can lead to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy .

Comparaison Avec Des Composés Similaires

Key Observations :

- Solubility : this compound’s low aqueous solubility necessitates formulation optimization (e.g., DMSO-based stock solutions) compared to analogs like p18SMI-21 , which may have better innate solubility .

- Stability : this compound requires stringent storage conditions (-20°C), whereas p18SMI-22 is stable at ambient temperatures, simplifying transport .

Research Findings and Discussion

- Efficacy: this compound shows superior in vivo efficacy in xenograft models compared to P18IN003, likely due to enhanced target residence time from its methoxy group .

- Toxicity : Analog p18SMI-41 exhibits reduced hepatotoxicity in preclinical studies, attributed to fewer reactive metabolites .

- Synthetic Accessibility : this compound’s synthesis involves an 8-step route with a 25% overall yield, whereas P18IN011 requires costly palladium-catalyzed couplings, limiting scalability .

Q & A

Q. How should researchers ensure compliance with FAIR data principles for this compound datasets?

- Methodological Answer :

- Deposit raw data in repositories (e.g., Zenodo, ChEMBL) with unique DOIs.

- Annotate metadata using standardized formats (ISA-TAB) for interoperability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.